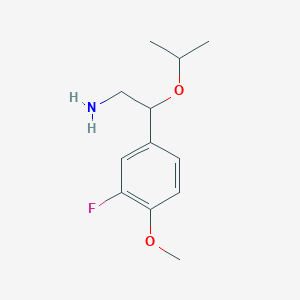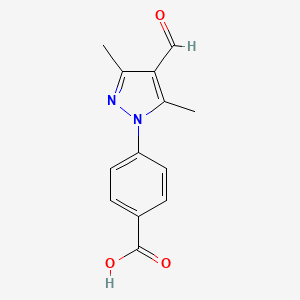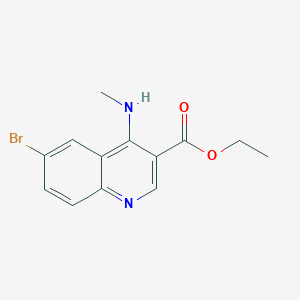![molecular formula C10H17NO3 B12117984 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12117984.png)
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a dimethylcarbamoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine and formaldehyde to form the dimethylcarbamoyl intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch reactors. The process begins with the preparation of the dimethylcarbamoyl intermediate, followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the dimethylcarbamoyl group, resulting in different chemical reactivity and biological activity.
1-[(Methylcarbamoyl)methyl]cyclopentane-1-carboxylic acid: Contains a methylcarbamoyl group instead of a dimethylcarbamoyl group, leading to variations in steric and electronic properties.
Cyclopentane-1,1-dicarboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-11(2)8(12)7-10(9(13)14)5-3-4-6-10/h3-7H2,1-2H3,(H,13,14) |
Clave InChI |
JAMCVPJOQRZCBT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1(CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)



![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)
![Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B12117941.png)






